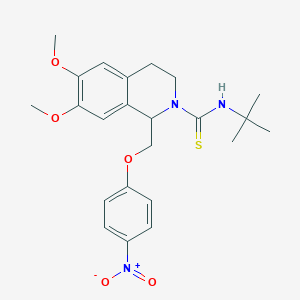

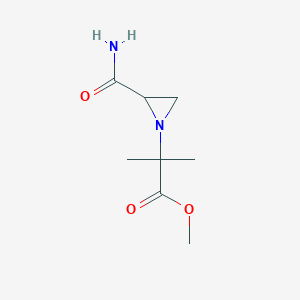

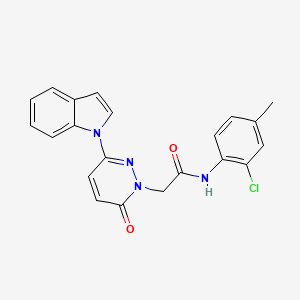

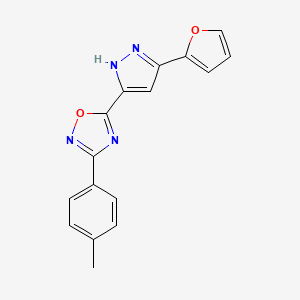

![molecular formula C16H16FN7O B2954837 3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide CAS No. 2320416-85-9](/img/structure/B2954837.png)

3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

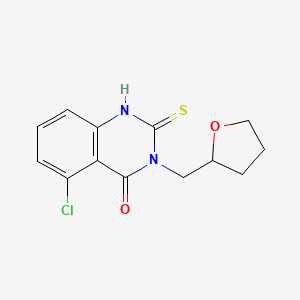

The compound “3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide” is a heterocyclic compound . It contains a triazolothiadiazine nucleus, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis

The structure of the compound is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Applications De Recherche Scientifique

Selective Estrogen Receptor Degraders (SERDs) and Antagonists

Compounds structurally related to 3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide have been developed as SERDs and antagonists for the treatment of ER+ breast cancer. These compounds, through a systematic investigation and structure-based design, demonstrated potent in vivo activity in mouse xenograft models, highlighting their potential in cancer therapy (Scott et al., 2020).

Antibacterial Agents

Azetidinylquinolones, which share a portion of the structural framework with the compound , have been synthesized to study their effects on tricyclic quinolone antibacterial agents. These studies have shown that stereochemistry is critical for enhancing in vitro activity and oral efficacy against various bacteria, indicating the potential for developing new antibacterial agents (Frigola et al., 1995).

Antioxidant and Anticancer Agents

Triazolo-thiadiazoles, related in structural complexity, have been investigated for their in vitro antioxidant properties and anticancer activity, particularly against hepatocellular carcinoma cell lines. These compounds exhibited potent antioxidant and dose-dependent cytotoxic effects, suggesting a role in developing treatments for oxidative stress-related diseases and cancer (Sunil et al., 2010).

Phosphodiesterase 1 Inhibitors

Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This highlights the potential therapeutic applications of related compounds in addressing cognitive deficits (Li et al., 2016).

Orientations Futures

The future directions for this compound could involve further exploration of its potential pharmacological activities. Given the diverse activities of similar compounds, it could be of interest to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Mécanisme D'action

Target of Action

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

Triazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .

Biochemical Pathways

Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Triazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its absorption, distribution, metabolism, and excretion .

Result of Action

Given the diverse biological activities of triazole derivatives, it’s possible that this compound could have a range of effects depending on its specific targets .

Propriétés

IUPAC Name |

3-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN7O/c1-10-19-20-14-3-4-15(21-24(10)14)23-8-11(9-23)22(2)16(25)12-5-6-18-7-13(12)17/h3-7,11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJQIJWPRXCCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C(C=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2954761.png)

![4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol](/img/structure/B2954766.png)

![N-(3-chlorophenyl)-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2954767.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)

![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)